Solubility Profiling & Process Engineering: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol
Solubility Profiling & Process Engineering: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol
This guide outlines the solubility behavior, thermodynamic modeling, and process engineering strategies for (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol , a critical chiral intermediate in the synthesis of adrenergic receptor agonists and other enantiopure pharmaceuticals.
Executive Summary & Compound Profile
(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol (CAS: 1029431-48-8) is a high-value chiral halohydrin. It serves as a pivotal building block for the synthesis of styrene oxide derivatives and
Understanding its solubility landscape is non-negotiable for two reasons:
-
Reaction Efficiency: The enantioselective reduction of the precursor ketone (2-chloro-1-(4-bromophenyl)ethanone) requires a solvent that balances substrate solubility with catalyst stability (e.g., CBS reduction).
-
Optical Purification: As a chiral solid, the specific enantiomer (1R) often requires crystallization to upgrade enantiomeric excess (ee) from ~90-95% to >99%.
Physicochemical Baseline
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Halogenated aromatic alcohol | |
| Molecular Weight | 235.51 g/mol | Moderate molecular weight |
| Predicted LogP | ~2.6 - 2.9 | Lipophilic; poor water solubility |
| Physical State | Solid / Semi-solid | Amenable to crystallization |
| Melting Point | ~55–70 °C (Est.) | Low-melting solid; sensitive to oiling out |
| Chirality | (1R)-Enantiomer | Solubility may differ from racemate in chiral media |
Solubility Behavior in Organic Solvents
Based on the structural motifs (p-bromo phenyl ring + polar chlorohydrin tail) and thermodynamic data from homologous chlorophenyl ethanols, the solubility profile follows a distinct polarity-driven hierarchy.
Solvent Class Analysis
The following table summarizes the observed and predicted solubility trends essential for process design.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Reaction solvent; extraction. |
| Ethers | THF, MTBE, 2-MeTHF | High | Standard solvent for borane reductions. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Recrystallization (often with anti-solvent). |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Work-up and crystallization. |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Low (Anti-solvent) | Used to induce precipitation or "crash out" the product. |
| Aqueous | Water | Negligible | Biphasic washing to remove inorganic salts. |
Critical Insight: The hydroxyl group allows for hydrogen bonding, making alcohols (MeOH, EtOH) excellent solvents at high temperatures. However, the lipophilic bromophenyl ring drastically reduces solubility in water, driving the partition coefficient toward organic phases during extraction.
Thermodynamic Modeling & Correlation
For precise process control, solubility data (
The Modified Apelblat Model
The Modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.[1][2]
- : Absolute temperature (Kelvin).[1][2][3]
-
: Empirical parameters derived from regression of experimental data.
-
and
reflect the enthalpy of solution. - accounts for the temperature dependence of the heat capacity.
-
and
The (Buchowski-Ksiazczak) Model
Alternatively, the
- : Melting temperature of the pure solute.
- : Model parameters representing non-ideality.
Experimental Protocols
Reliable solubility data is the foundation of these models. Below are the validated workflows for generating this data.
Workflow 1: Gravimetric Determination (Standard)
This method is robust and requires no specific analytical method development (like HPLC), assuming the starting material is pure.
Figure 1: Standard Gravimetric Solubility Determination Workflow.
Protocol Steps:
-
Preparation: Add excess (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol to a glass vial containing the specific solvent (e.g., 10 mL).
-
Equilibration: Place in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Sampling: Stop agitation and allow solids to settle (or use a syringe filter with a pre-heated tip to avoid precipitation).
-
Quantification: Transfer a known volume of supernatant to a pre-weighed dish. Evaporate solvent under vacuum until constant mass is achieved.
-
Calculation: Determine mole fraction (
) using the molecular weights of solute and solvent.
Workflow 2: Polythermal Method (Laser Monitoring)
For determining the Metastable Zone Width (MSZW) —critical for avoiding "oiling out" or uncontrolled nucleation—use a turbidity probe (e.g., FBRM or simple laser transmission).
-
Prepare a mixture of known concentration.
-
Heat until dissolution (Clear point).
-
Cool at a constant rate (e.g., 0.5 K/min) until turbidity is detected (Cloud point).
-
The difference (
) defines the MSZW.
Process Application: Enantiomeric Enrichment
The primary industrial application of this solubility data is the purification of the (1R)-enantiomer from a crude reaction mixture that may contain minor amounts of the (1S)-enantiomer or chemical impurities.
Crystallization Strategy
Since the compound is a low-melting solid, a Cooling Crystallization combined with an Anti-solvent is recommended.
-
Solvent System: Isopropanol (Solvent) + n-Heptane (Anti-solvent).
-
Rationale: The alcohol ensures solubility at high temperatures, while the alkane reduces solubility drastically at low temperatures, forcing crystallization.
Figure 2: Optimized Reactive Crystallization Workflow for Enantiomeric Enrichment.
Key Process Parameters
-
Seeding: Essential. Without seeding, this compound class is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Seed at a low supersaturation point.
-
Cooling Rate: Slow cooling (0.1–0.5 °C/min) favors the growth of large, pure crystals and rejects the (1S)-isomer into the mother liquor.
References
-
Synthesis & Reduction Context
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.
- Note: This foundational work establishes the solvent systems (THF, Toluene) used for the synthesis of this class of chiral alcohols.
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
- Note: Defines the mathematical framework for the Modified Apelblat equ
-
- Solubility Measurement Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Note: The authoritative text on gravimetric and phase-solubility techniques.
-
Related Compound Data (Comparative)
-
Li, Y., et al. (2015). "Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone + (ethanol, n-propanol, n-butanol) mixtures." Journal of Chemical & Engineering Data.
- Note: Provides comparative solubility behavior for brominated biphenyl intermedi
-
